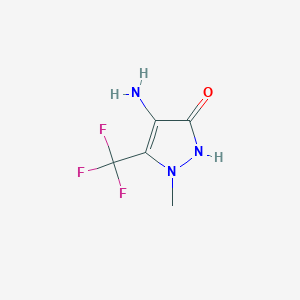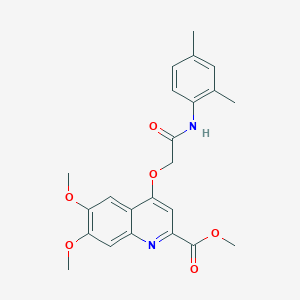![molecular formula C17H12ClN3O2 B2851569 2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 2279122-21-1](/img/structure/B2851569.png)
2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are known for their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . Two 2-substituted compounds, 2-chloromethyl and 2-carbaldehyde, are obtained as key intermediates in the multistep procedures for the generation of libraries of bioactive imidazo[1,2-a]-pyridines .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties . They can act against a variety of bacterial strains, including drug-resistant ones. The presence of the imidazole ring contributes to the compound’s ability to interfere with the synthesis of nucleic acids and proteins within microbial cells, leading to their death .
Anticancer Research
The structural similarity of imidazole derivatives to purines makes them suitable for incorporation into DNA, which allows them to be used in anticancer research . They can act as inhibitors of DNA replication in cancer cells, thereby preventing their proliferation. Additionally, some imidazole derivatives have been shown to induce apoptosis in cancer cells .
Anti-inflammatory Applications
Due to their inhibitory effects on certain enzymes involved in the inflammatory process, imidazole derivatives are researched for their anti-inflammatory applications . They can potentially be used to treat conditions like arthritis, where inflammation plays a key role in the disease’s progression .
Antiviral Properties
Research has indicated that imidazole derivatives can exhibit antiviral properties by inhibiting viral replication. They can target specific proteins or enzymes necessary for the life cycle of viruses, making them a focus of study for treatments against viral infections .
Gastrointestinal Therapeutics
Imidazole derivatives are known to have applications in treating gastrointestinal disorders due to their ability to modulate acid secretion and protect the gastric mucosa. This makes them candidates for the development of antiulcer medications .
Neuropharmacological Effects
Some imidazole derivatives have been found to have neuropharmacological effects , such as sedative and anxiolytic properties. They can interact with GABA receptors in the brain, which are involved in the regulation of neuronal excitability and anxiety .
Orientations Futures
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .
Propriétés
IUPAC Name |
2-[2-(8-chloroimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-6-3-8-20-10-11(19-15(14)20)7-9-21-16(22)12-4-1-2-5-13(12)17(21)23/h1-6,8,10H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZCBFPUFUNWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=C(C4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


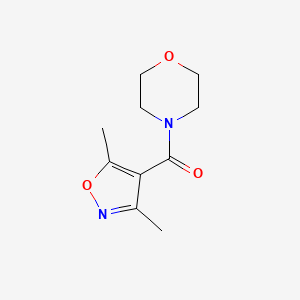
![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)
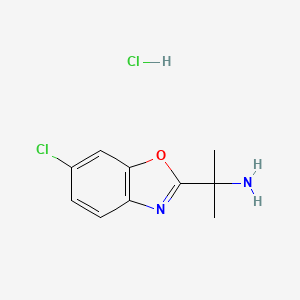
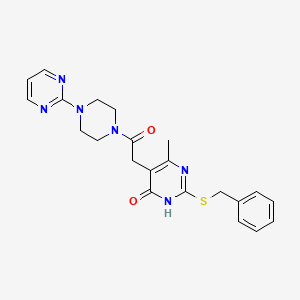
![Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2851491.png)
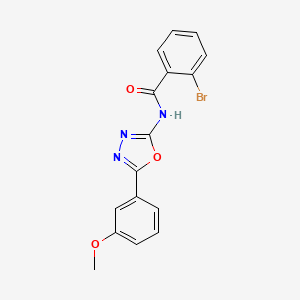
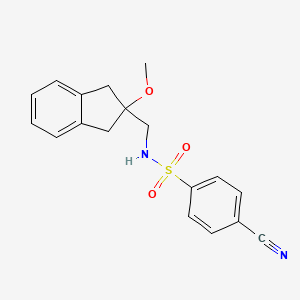

![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)
![3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid](/img/structure/B2851499.png)
